molecular formula C5H3N3O B11788216 4-Cyano-5-hydroxypyrimidine

4-Cyano-5-hydroxypyrimidine

Cat. No.: B11788216
M. Wt: 121.10 g/mol
InChI Key: UNUOKQZESUKKQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyano-5-hydroxypyrimidine is an aromatic heterocyclic compound that contains a pyrimidine ring with a cyano group at the 4-position and a hydroxyl group at the 5-position. Pyrimidine derivatives are known for their wide range of biological activities and are found in many natural and synthetic compounds, including nucleic acids and various pharmaceuticals .

Chemical Reactions Analysis

Types of Reactions

4-Cyano-5-hydroxypyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sulfuryl chloride, ferric chloride, and various reducing agents such as lithium aluminum hydride. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

Major products formed from these reactions include substituted pyrimidines, amines, and ketones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Cyano-5-hydroxypyrimidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Cyano-5-hydroxypyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Cyano-5-hydroxypyrimidine include other pyrimidine derivatives such as:

  • 4-Amino-5-hydroxypyrimidine
  • 4-Cyano-2-hydroxypyrimidine
  • 5-Cyano-2-hydroxypyrimidine

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .

Properties

Molecular Formula

C5H3N3O

Molecular Weight

121.10 g/mol

IUPAC Name

5-hydroxypyrimidine-4-carbonitrile

InChI

InChI=1S/C5H3N3O/c6-1-4-5(9)2-7-3-8-4/h2-3,9H

InChI Key

UNUOKQZESUKKQU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC=N1)C#N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.